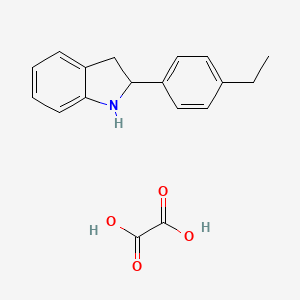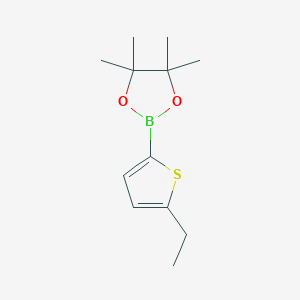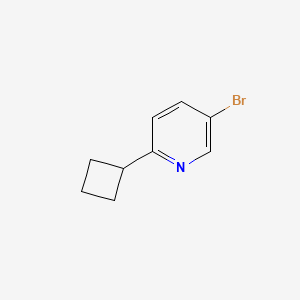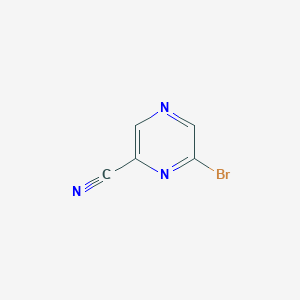![molecular formula C6H3N4NaO2 B1440276 Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1209736-28-6](/img/structure/B1440276.png)
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Descripción general
Descripción
“[1,2,4]Triazolo[1,5-a]pyrimidines” are a class of non-naturally occurring small molecules that have aroused the interest of researchers due to their valuable biological properties . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied .
Chemical Reactions Analysis
A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal was implemented .
Aplicaciones Científicas De Investigación
Antitumor Activity
Polycyclic systems containing [1,2,4]triazolo[1,5-a]-pyrimidine moiety have been reported to exhibit antitumor properties . These compounds can act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators, which are useful in the treatment of diseases like Alzheimer’s and insomnia. Additionally, complexes of triazolo-pyrimidines with metals like Pt and Ru show high activity against parasites and have potential in cancer treatment .
Antiviral Agents
Due to their structural similarities to nucleic bases, derivatives of triazolopyrimidines may act as metabolites and therefore can be useful as antiviral agents . They have shown remarkable cytotoxic activity against various carcinoma cells including colon, breast, and lung .
Therapeutic Targets for Metabolic Disorders
The development of [1,2,4]triazolo[1,5-a]pyrimidines in medicinal chemistry has been based on their potential as bio-isosteres for purines, carboxylic acid, and N-acetylated lysine. Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 are recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes .
Eco-Friendly Synthesis Methods
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This represents a significant advancement in the synthesis of these compounds with potential applications in various fields .
Acting on Different Targets
[1,2,4]triazolo[1,5-a]pyrimidine derivatives have aroused remarkable research attention as anticancer agents by acting on different targets such as tubulin, LSD1 (Lysine-specific demethylase 1), and CDK2 (Cyclin-dependent kinase 2). These compounds have exhibited potent antitumor activities .
Mecanismo De Acción
Target of Action
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound with a wide range of pharmacological activities . .
Mode of Action
Compounds with similar structures have been reported to exhibit their effects through various mechanisms, such as selective binding at given sites in the cardiovascular system .
Biochemical Pathways
Related compounds have been found to suppress the erk signaling pathway , which plays a crucial role in cell proliferation and differentiation.
Result of Action
Related compounds have been reported to exhibit antiproliferative activities against various cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.Na/c11-5(12)4-1-2-7-6-8-3-9-10(4)6;/h1-3H,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNFZIZGMJEDEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N4NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1440193.png)
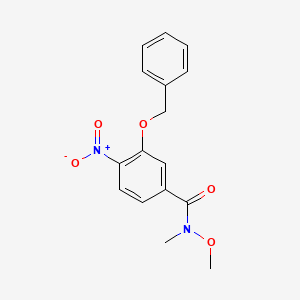



![4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1440200.png)
